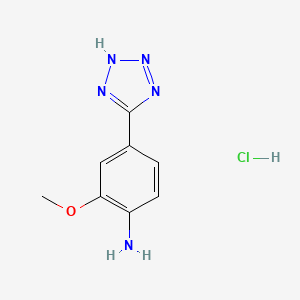
2-(1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as [1-(aminomethyl)cyclohexyl]acetic acid hydrochloride, is a solid substance with a molecular weight of 207.7 . It is used in the field of laboratory chemicals .
Synthesis Analysis
The synthesis of this compound can be achieved through a process that involves dissolving gabapentin hydrochloride in a non-aqueous organic solvent in which gabapentin is insoluble. This is followed by adding an epoxide to the solution to remove the chloride ions, thereby precipitating gabapentin out of the solution as a white solid. The white solid is then recovered by filtration and dried .Molecular Structure Analysis
The IUPAC name for this compound is [1-(aminomethyl)cyclohexyl]acetic acid hydrochloride. The InChI code for this compound is 1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of a solution of gabapentin hydrochloride with an amine in a first solvent to produce a polymorphic form III as a precipitate. This is followed by the conversion of the polymorphic form to form II by recrystallization of the precipitate in methanol .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 207.7 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis Techniques : A study by Huang, Yeh, and Wong (2008) detailed a facile and efficient procedure for preparing related compounds, focusing on a one-step synthesis method for key intermediates like 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid. This contributes to the understanding of efficient synthesis processes for similar compounds (Huang, Yeh, & Wong, 2008).
Chemical Transformations : Research has also been conducted on the transformation of similar compounds. For instance, Sinyakov et al. (2017) explored the transformation of related naphthalene derivatives, highlighting processes like hydrolysis and reactions with various chemicals to achieve different molecular structures (Sinyakov, Mezhenkova, Karpov, & Zonov, 2017).
Enzymatic Resolution and Kinetic Studies : Li, Rantapaju, and Kanerva (2011) investigated the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and 1- and 2-amino-1,2,3,4-tetrahydronaphthalene analogues using Candida antarctica lipase B. This research offers insights into the enzymatic processes and kinetic resolutions of these compounds (Li, Rantapaju, & Kanerva, 2011).
Medicinal Chemistry and Bioactive Compound Synthesis : The synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene derivatives has been a focus in medicinal chemistry, as these compounds serve as important intermediates for bioactive compounds. Studies have explored various methods for their synthesis and potential applications in drug development (Men Wei-dong, 2013).
Metabolic Pathway Analysis : Research by Risch et al. (2015) delved into the metabolic oxidation pathways of related naphthoyl compounds, contributing to the understanding of how these compounds are metabolized in biological systems (Risch, Pfeifer, Segrestaa, Fretz, & Pothier, 2015).
作用機序
Target of Action
Similar compounds such as aminooxyacetic acid are known to inhibit aminobutyrate aminotransferase activity in vivo, thereby raising the level of gamma-aminobutyric acid in tissues .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to inhibit certain enzymatic activities, leading to an increase in the concentration of specific neurotransmitters .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may influence the gamma-aminobutyric acid (gaba) pathway .
Pharmacokinetics
Similar compounds are known to have specific pharmacokinetic properties that influence their bioavailability .
Result of Action
Based on the mode of action, it can be inferred that the compound may lead to an increase in the concentration of specific neurotransmitters, which could have various effects at the cellular level .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
特性
IUPAC Name |
2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c14-9-13(8-12(15)16)7-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNQLHFXVXTWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(CC(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)
![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2489649.png)
![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)
![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)